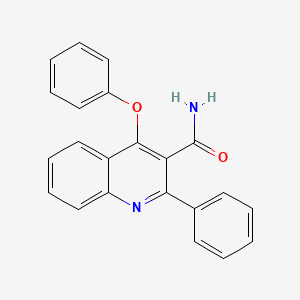

4-Phenoxy-2-phenylquinoline-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65031-26-7 |

|---|---|

Molecular Formula |

C22H16N2O2 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4-phenoxy-2-phenylquinoline-3-carboxamide |

InChI |

InChI=1S/C22H16N2O2/c23-22(25)19-20(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)21(19)26-16-11-5-2-6-12-16/h1-14H,(H2,23,25) |

InChI Key |

VJFGOPHAMHQHJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)N)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxy 2 Phenylquinoline 3 Carboxamide and Its Analogues

Strategic Approaches to the Quinoline (B57606) Core Formation

The formation of the quinoline ring system is a cornerstone of this synthetic endeavor. Several classical named reactions, each with its own set of advantages and limitations, can be adapted to produce the necessary 2-phenylquinoline (B181262) intermediates.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and direct method for constructing quinoline derivatives. researchgate.netyoutube.comorgsyn.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). youtube.comresearchgate.netresearchgate.net This condensation can be catalyzed by either acids or bases. orgsyn.orgresearchgate.net

The general mechanism can proceed via two main pathways. In the first, an aldol (B89426) condensation occurs between the 2-aminoaryl ketone and the other carbonyl reactant, followed by cyclization and dehydration to form the quinoline ring. youtube.com Alternatively, the reaction can initiate with the formation of a Schiff base between the reactants, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. youtube.com

For the synthesis of 2-phenylquinoline intermediates, a 2-aminoaryl ketone, such as 2-aminobenzophenone, is reacted with a ketone possessing an α-methylene group. The reaction has been effectively catalyzed by a range of catalysts including traditional acids like trifluoroacetic acid and p-toluenesulfonic acid, as well as Lewis acids and molecular iodine. youtube.com Modern adaptations have focused on developing more environmentally benign and efficient catalytic systems. These include the use of heterogeneous catalysts like silica-supported reagents (e.g., silica (B1680970) sulfuric acid) and metal-organic frameworks (MOFs), which can offer advantages such as high yields, shorter reaction times, and catalyst recyclability. orgsyn.orgcore.ac.uk

Table 1: Examples of Catalysts Used in Friedländer Synthesis

| Catalyst Type | Specific Example | Key Advantages |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | Readily available, effective |

| Lewis Acid | Neodymium(III) nitrate (B79036) hexahydrate | High efficiency, rapid reaction |

| Halogen | Molecular Iodine (I₂) | Mild conditions, good yields |

| Heterogeneous | Silica Sulfuric Acid (SSA) | Recyclable, solvent-free conditions |

| MOF | Copper-based MOF | High thermal stability, reusable |

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, which are key precursors for the target molecule. researchgate.netlibretexts.org This reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. libretexts.orgnih.gov

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. libretexts.org This is followed by the formation of an imine between the aniline (B41778) moiety of the opened isatin and the carbonyl compound (for instance, an acetophenone (B1666503) derivative to introduce the 2-phenyl group). Subsequent intramolecular cyclization and dehydration of the resulting enamine afford the 2-substituted quinoline-4-carboxylic acid. libretexts.org

A significant advantage of the Pfitzinger reaction is its ability to directly install the carboxylic acid group at the 4-position of the quinoline ring. nih.gov For example, the reaction of isatin with acetophenone in the presence of potassium hydroxide (B78521) yields 2-phenylquinoline-4-carboxylic acid. nih.gov This method has been widely used to synthesize a variety of 2-arylquinoline-4-carboxylic acids by employing appropriately substituted acetophenones. nih.gov

Table 2: Synthesis of 2-Arylquinoline-4-carboxylic Acids via Pfitzinger Reaction

| Isatin Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | nih.gov |

| Isatin | 4'-(Trifluoromethyl)acetophenone | 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid | nih.gov |

| Isatin | 3'-Chloroacetophenone | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | nih.gov |

The Doebner reaction serves as a valuable alternative to the Pfitzinger synthesis for preparing quinoline-4-carboxylic acids. google.com This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. google.comosti.gov

Two primary mechanisms have been proposed for the Doebner reaction. google.com The first pathway involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration lead to the final quinoline-4-carboxylic acid product. The second proposed mechanism starts with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and aromatization. google.com

To obtain a 2-phenylquinoline-4-carboxylic acid, aniline, benzaldehyde, and pyruvic acid are the typical starting materials. researchgate.net The reaction has been shown to be effective, and recent advancements have focused on improving yields and expanding the substrate scope, particularly for anilines bearing electron-withdrawing groups. osti.gov One such improvement is the Doebner hydrogen-transfer reaction, which has demonstrated high substrate generality. osti.gov The choice of catalyst and solvent can also influence the reaction's efficiency; for instance, using acetic acid as both a catalyst and solvent has been reported to be favorable over other combinations.

Advances in Synthetic Efficiency and Yield Optimization for 4-Phenoxy-2-phenylquinoline-3-carboxamide Derivatives

For the Friedländer synthesis , significant improvements in efficiency have been achieved through the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. rsc.org The use of solid-supported catalysts, such as Amberlyst-15, has also been shown to facilitate easier product purification and catalyst recycling. rsc.org

In the context of the Suzuki-Miyaura coupling , a key step for introducing the 2-phenyl group, optimization efforts have focused on the development of highly active palladium catalysts and ligands. The use of automated, high-throughput screening methods coupled with machine learning algorithms is an emerging strategy to rapidly identify the optimal combination of catalyst, ligand, base, and solvent for a given substrate, leading to significant improvements in yield and turnover number. rsc.org For instance, the choice of phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or Buchwald's dialkylbiaryl phosphine ligands, can have a profound impact on the efficiency of the coupling of 2-chloroquinolines. lookchemmall.comorganic-chemistry.org

The introduction of the 4-phenoxy group likely proceeds through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline (B167314) intermediate. researchgate.netgoogle.comchemrxiv.org The efficiency of this reaction is highly dependent on the electronic nature of the quinoline ring and the reaction conditions. The presence of electron-withdrawing groups on the quinoline scaffold can activate the C4 position towards nucleophilic attack. google.com Optimization of this step may involve screening different bases, solvents, and temperatures to maximize the yield of the desired 4-phenoxy ether. The use of phase-transfer catalysts can also be beneficial in facilitating the reaction between the phenoxide nucleophile and the chloroquinoline.

Finally, the amidation step to form the 3-carboxamide can be optimized by employing modern coupling agents. While classical methods might involve the conversion of a carboxylic acid to an acid chloride followed by reaction with an amine, direct amidation methods using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can provide higher yields and cleaner reactions under milder conditions. lookchemmall.comsemanticscholar.org Catalytic direct amidation methods using Lewis acids like titanium(IV) or zirconium(IV) complexes are also emerging as more atom-economical and environmentally friendly alternatives. diva-portal.orgresearchgate.netmdpi.com

Table 2: Strategies for Synthetic Efficiency and Yield Optimization

| Reaction Step | Optimization Strategy | Key Parameters/Reagents | Expected Outcome |

| Quinoline Ring Formation (Friedländer) | Microwave-assisted synthesis | Temperature, Time, Acetic acid as solvent/catalyst rsc.org | Reduced reaction times, Increased yields |

| Solid-supported catalysts | Amberlyst-15, Zeolites rsc.org | Easier work-up, Catalyst recyclability | |

| 2-Phenyl Group Installation (Suzuki-Miyaura) | High-throughput screening | Catalyst, Ligand, Base, Solvent optimization rsc.org | Maximized yield and turnover number |

| Use of advanced phosphine ligands | Buchwald and Fu ligands lookchemmall.comorganic-chemistry.org | Improved catalytic activity for challenging substrates | |

| 4-Phenoxy Group Installation (SNAr) | Optimization of reaction conditions | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO), Temperature | Increased substitution efficiency |

| Phase-transfer catalysis | Quaternary ammonium (B1175870) salts | Enhanced reactivity of the phenoxide | |

| 3-Carboxamide Formation (Amidation) | Modern coupling agents | HATU, HBTU, DIPEA lookchemmall.comsemanticscholar.org | High yields, Mild conditions, Reduced side products |

| Catalytic direct amidation | Ti(IV) or Zr(IV) catalysts diva-portal.orgresearchgate.net | Atom economy, Greener process |

In Vitro Biological Activity and Mechanistic Insights of 4 Phenoxy 2 Phenylquinoline 3 Carboxamide Analogues

Antineoplastic and Cytotoxic Potential

The 4-phenoxy-2-phenylquinoline-3-carboxamide scaffold and its derivatives have emerged as a significant class of compounds with promising antineoplastic and cytotoxic properties. Research into this chemical family has revealed their ability to act against various cancer cells through multiple mechanisms of action. Modifications to the quinoline (B57606) moiety are recognized as a valuable strategy for developing new therapeutic agents. nih.gov These compounds have demonstrated potent activity in preclinical studies, highlighting their potential as leads for novel anticancer drugs. researchgate.netnih.gov

Analogues of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effects of these derivatives have been evaluated using standard assays, such as the MTT colorimetric assay, to determine their inhibitory concentrations (IC50).

One study synthesized a novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives and tested their activity against five different cancer cell lines. nih.gov Among the synthesized compounds, derivative 7b showed particularly potent cytotoxic activity against SK-OV-3 (ovarian cancer) and HCT116 (colon cancer) cell lines, with IC50 values of 0.5 µM and 0.2 µM, respectively. nih.gov These compounds were also tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-468 (breast cancer) cell lines. nih.govresearchgate.net

Similarly, another study focused on 4-oxoquinoline-3-carboxamide derivatives found that compounds 16b and 17b exhibited significant and selective cytotoxic activity against a gastric cancer cell line (ACP-03), with IC50 values of 1.92 µM and 5.18 µM, respectively. researchgate.netnih.gov A key finding was their selectivity; these derivatives were not active against a normal fibroblast cell line (MRC-5) at concentrations up to 20 µM, unlike the conventional chemotherapy drug doxorubicin, which shows no such selectivity. researchgate.netnih.gov Furthermore, these compounds did not show any hemolytic activity, suggesting their cytotoxicity is not due to general membrane damage. researchgate.netnih.gov

Other related quinoline derivatives have also shown potent cytotoxicity. For instance, quinazoline-sulfonamide derivatives 4a and 4d were effective in suppressing the proliferation of leukemia cell lines (Jurkat and THP-1) with IC50 values in the range of 4–6.5 µM. semanticscholar.org The 4-phenoxy-quinoline compound LXY18 , a Br-substituted analogue, was found to be a potent disruptor of cell division at sub-nanomolar concentrations across a broad spectrum of cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Quinoline-3-Carboxamide (B1254982) Analogues

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Source |

| 7b | SK-OV-3 | Ovarian Cancer | 0.5 | nih.gov |

| 7b | HCT116 | Colon Cancer | 0.2 | nih.gov |

| 16b | ACP-03 | Gastric Cancer | 1.92 | researchgate.netnih.gov |

| 17b | ACP-03 | Gastric Cancer | 5.18 | researchgate.netnih.gov |

| 4a | Jurkat | T-cell Leukemia | 6.1 - 6.5 | semanticscholar.org |

| 4d | THP-1 | Monocytic Leukemia | 4.2 - 4.6 | semanticscholar.org |

A primary mechanism contributing to the anticancer activity of this compound analogues is the induction of programmed cell death (PCD), most notably apoptosis. nih.govfrontiersin.orgmdpi.com Apoptosis is a regulated cellular suicide process essential for eliminating damaged or cancerous cells. nih.govmdpi.com

Studies on 4-substituted quinoline derivatives revealed that the most cytotoxic compounds, HTI 21 and HTI 22 , induce caspase-dependent apoptosis. nih.gov This process is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov The induction of apoptosis by these compounds was found to be dependent on calcium and linked to thiol oxidation and the activation of cysteine proteases. nih.gov

Further research on other quinoline carboxamides confirms these findings. For example, N-phenyl 4-hydroxy-2-quinolone-3-carboxamides were shown to inhibit cell growth by inducing apoptosis. nih.gov Similarly, a chalcone (B49325) derivative was found to trigger apoptosis in ovarian cancer cells, which was associated with ROS generation. nih.gov The process of apoptosis involves distinct morphological changes, such as cell shrinkage and nuclear condensation, which have been observed in cells treated with these compounds. nih.gov The activation of effector caspases, like caspase-3, is a critical step that leads to the execution phase of apoptosis. mdpi.com

Analogues of this compound have been shown to exert their antiproliferative effects by interfering with the cell cycle, specifically by causing an arrest in the G2/M phase. nih.govresearchgate.net The G2/M phase is a critical checkpoint that ensures cells are ready for mitosis.

Research on 2-phenylquinoline-4-carboxamide derivatives demonstrated that selected compounds cause a disruption of the mitotic spindle assembly. nih.gov The mitotic spindle is a cellular machine made of microtubules that is essential for segregating chromosomes during cell division. By disrupting this structure, the compounds prevent the cell from completing mitosis, leading to cell cycle arrest. Flow cytometry analysis confirmed that treatment with these compounds leads to an accumulation of cells in the G2/M phase, which correlates with their proliferation inhibitory activity. nih.govresearchgate.net

This mechanism is not unique to this specific series. Other quinazoline (B50416) derivatives have also been reported to halt cell cycle progression at the G2/M phase in various cancer cells, including leukemia and lung cancer cells. semanticscholar.org For instance, quinazoline-sulfonamide derivatives 4a and 4d arrested leukemia cells at the G2/M phase in a dose-dependent manner. semanticscholar.org This arrest is often a precursor to the induction of apoptosis. nih.govnih.gov

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can act as either a survival mechanism or a form of programmed cell death. nih.gov Some quinoline-based compounds have been found to modulate autophagy and affect lysosomal integrity.

For example, the compound ifenprodil (B1662929), which shares structural similarities with the broader class of neurologically active quinoline derivatives, was found to enhance autophagic flux in glioblastoma (GBM) cells. nih.gov This was evidenced by an increase in the LC3II/LC3I ratio and suppression of the mTORC1 signaling pathway. nih.gov Critically, ifenprodil was shown to induce lysosomal membrane damage, indicated by the puncta formation of galectin-3, a marker for lysosomal membrane injury. nih.gov This damage leads to the release of calcium from lysosomes, contributing to cytotoxicity. nih.gov The study suggests that targeting lysosomal membrane integrity could be a promising therapeutic strategy, particularly when combined with autophagy inhibition. nih.gov

A key molecular target for many 2-phenylquinoline-4-carboxamide derivatives is tubulin. nih.gov Tubulin proteins polymerize to form microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. mdpi.commdpi.com Agents that interfere with tubulin polymerization are potent mitotic spindle inhibitors and are a major class of anticancer drugs. mdpi.com

A novel series of 2-phenylquinoline-4-carboxamide derivatives has been identified as a new class of tubulin polymerization inhibitors. nih.govresearchgate.net Their antiproliferative activity was found to directly correlate with their ability to inhibit tubulin polymerization. nih.gov Molecular docking studies revealed that these compounds, such as derivative 7b , likely bind to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net The binding at this site prevents the assembly of tubulin dimers into microtubules, thereby disrupting the microtubule network. nih.govmdpi.com This disruption of microtubule dynamics leads to the previously described effects of mitotic spindle damage and G2/M cell cycle arrest, ultimately culminating in apoptotic cell death. nih.govmdpi.com

Target-Specific Inhibitory Activities

Histone Deacetylase (HDAC) Inhibition, Particularly HDAC3 Selectivity

Research into the 2-phenylquinoline (B181262) scaffold has identified derivatives with significant potential as Histone Deacetylase (HDAC) inhibitors, a class of enzymes pivotal in cancer therapy. nih.govnih.gov While not the exact phenoxy analogue, studies on 2-substituted phenylquinoline-4-carboxylic acid derivatives have provided crucial insights. In these studies, the 2-phenylquinoline-4-carboxylic acid group was utilized as the "cap" moiety of potential HDAC inhibitors. nih.govfrontiersin.org

A series of compounds were synthesized with different zinc-binding groups (ZBGs), primarily hydroxamic acid and hydrazide. nih.gov Among these, certain molecules demonstrated noteworthy inhibitory activity and selectivity for HDAC3. nih.govfrontiersin.org HDAC3 is a particularly interesting isoform as it plays a specific role in the development of cancer, and selective inhibitors are thought to offer better therapeutic specificity and safety profiles compared to non-selective inhibitors. nih.govfrontiersin.org

Two compounds, a hydroxamic acid derivative (D28) and a hydrazide derivative (D29), showed remarkable HDAC3 selectivity when tested against HDACs 1, 2, 3, and 6. nih.gov The hydrazide ZBG, in particular, was noted for conferring both high potency and HDAC3 selectivity. nih.gov Compound D29, a hydrazide derivative, displayed significantly improved inhibitory activities for class I HDACs compared to its hydroxamic acid counterpart, D28. nih.gov

Table 1: HDAC Inhibition Profile of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | ZBG | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

|---|---|---|---|---|---|

| D28 | Hydroxamic Acid | >1000 | >1000 | 24.45 | >1000 |

| D29 | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |

Data sourced from Frontiers in Chemistry. nih.govfrontiersin.org

Mechanistic studies on the most promising compounds revealed that their anticancer effects were linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis. nih.govnih.gov This highlights the potential of the 2-phenylquinoline scaffold in developing novel, selective HDAC3 inhibitors for cancer treatment. nih.gov

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is implicated in a wide array of cellular processes, including cell cycle regulation, apoptosis, and DNA repair. nih.gov It is considered a key target for therapeutic intervention in diseases like cancer and malaria. nih.govunipd.it In the context of malaria, the Plasmodium falciparum CK2 (PfCK2) is essential for both the asexual and sexual stages of the parasite's life cycle, making it a target for multi-stage antimalarials. nih.gov While specific inhibitory data for this compound against Protein Kinase CK2 is not prominently detailed in the reviewed literature, the broader class of quinolines has been investigated against various kinases. nih.gov The development of selective, cell-permeable inhibitors like 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) has been instrumental in probing the cellular functions of CK2 and has shown that its inhibition can induce apoptosis in cancer cell lines. unipd.it

Antimicrobial Efficacy

Analogues of this compound have demonstrated notable antimicrobial properties, positioning them as a promising scaffold for the development of new antibiotics to combat drug-resistant pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

The quinoline carboxamide framework has shown significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the subject compound, identified potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority Gram-positive pathogen. nih.govnih.gov One of the lead compounds from this research, designated f1, exhibited a Minimum Inhibitory Concentration (MIC) of 4–8 µg/mL against MRSA. nih.gov Other research into different heterocyclic scaffolds, such as phenylisoxazolines, has also yielded agents with strong efficacy against Gram-positive bacteria. nih.gov

The activity of such compounds against Gram-negative bacteria is often more challenging due to the presence of an outer membrane and efflux pumps. nih.gov However, some studies have shown that the efficacy of certain antibacterial agents against Gram-negative pathogens can be significantly enhanced when co-administered with an efflux pump inhibitor like phenylalanine arginyl β-naphthylamide (PAβN). nih.gov

Table 2: Antibacterial Activity of a 2-Quinolone-3-Carboxamide Analogue

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| f1 | MRSA | 4-8 |

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.govnih.gov

Exploration of Antifungal Properties

The antifungal potential of various carboxamide-containing heterocyclic compounds has been an area of active investigation. nih.govmdpi.com Numerous pyrazole (B372694) carboxamide derivatives have been synthesized and tested against a range of phytopathogenic fungi, with some compounds showing notable antifungal activity. nih.govmdpi.com For instance, certain isoxazolol pyrazole carboxylates demonstrated significant inhibitory effects against Rhizoctonia solani. nih.gov Similarly, derivatives of cuminaldehyde containing isoxazoline (B3343090) and pyrazoline moieties have shown potent activity against plant-pathogenic fungi. nih.gov While these studies establish the general potential of the carboxamide functional group in antifungal drug design, specific data on the antifungal properties of this compound itself are not extensively covered in the available literature.

Inhibition of Bacterial DNA Gyrase Activity

A key mechanism contributing to the antibacterial efficacy of this class of compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govresearchgate.net The subunit B of DNA gyrase (GyrB) is a particularly attractive target that has not been exploited by currently approved antibiotics. nih.gov

Research focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides led to the discovery of potent GyrB inhibitors. nih.govnih.gov A hit compound, f1, was identified as a novel and potent inhibitor of S. aureus GyrB with a half-maximal inhibitory concentration (IC₅₀) of 1.21 µM. nih.gov Further structural modifications yielded even more potent inhibitors, f4 and f14, with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. nih.gov These findings underscore that the 4-hydroxy-2-quinolone-3-carboxamide scaffold is a promising foundation for developing new antibacterial agents that target DNA gyrase. nih.govnih.gov

Table 3: Inhibition of S. aureus DNA Gyrase B by 2-Quinolone-3-Carboxamide Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| f1 | 1.21 |

| f4 | 0.31 |

| f14 | 0.28 |

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Activities

The quinoline scaffold is well-represented in compounds exhibiting anti-inflammatory properties. abacademies.org Research into novel carboxamides derived from 2-phenylquinoline has confirmed this potential. abacademies.org These derivatives have been screened for their anti-inflammatory activity using models such as the carrageenan-induced paw edema test in rats. abacademies.org One particular nucleoside analogue linked to the 2-phenylquinoline-4-carboxamide core showed significant anti-inflammatory activity, comparable to the reference drug diclofenac (B195802) sodium. abacademies.org

Furthermore, structurally related compounds like 4-phenoxyfuro[2,3-b]quinolines have been evaluated for their ability to inhibit the activation of inflammatory cells, including mast cells, neutrophils, and macrophages. nih.gov Certain derivatives were found to potently inhibit the formation of tumor necrosis factor-alpha (TNF-α) from macrophage-like cells, indicating a clear immunomodulatory effect. nih.gov This suggests that the 4-phenoxy-quinoline core structure is a viable pharmacophore for the development of novel anti-inflammatory agents.

Modulation of Inflammatory Responses and Associated Pathways

Quinoline-3-carboxamide derivatives have been identified as potent immunomodulatory agents capable of influencing key inflammatory pathways. One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the modulation of myeloid cells of the innate immune system. nih.gov For instance, the quinoline-3-carboxamide known as Laquinimod has been shown to induce an anti-inflammatory "type II" phenotype in monocytes and dendritic cells. nih.gov This cellular reprogramming leads to a significant reduction in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The anti-inflammatory activity of the broader quinoline class is also linked to the inhibition of enzymes such as lipoxygenase (LOX). nih.gov Furthermore, some analogues have been found to impact the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov Certain quinoline-3-carboxamides (B1200007) can inhibit S100A9-induced NF-κB activation, although they may also affect NF-κB activation triggered by other stimuli, indicating a broader mechanism of action beyond a single target. nih.gov This immunomodulatory activity is further supported by findings that these compounds can inhibit the release of TNFα in S100A9-dependent models. nih.gov

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a critical role in inflammation and immune signaling. Its activation is a key step in the maturation and release of pro-inflammatory cytokines. Analogues of quinoline-3-carboxamide have been synthesized and identified as potent and selective antagonists of the human P2X7 receptor. nih.gov

In vitro studies using calcium mobilization assays in human P2X7R-transfected MCF-7 cells have demonstrated the inhibitory potential of these compounds. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring of the carboxamide portion, particularly with electronegative groups like fluoro, chloro, and iodo, enhance the antagonistic affinity. nih.gov Several quinoline-carboxamide derivatives exhibit significant potency, with IC₅₀ values in the sub-micromolar range, and show high selectivity for P2X7R over other P2X and P2Y receptor subtypes. nih.govnih.gov

Table 1: In Vitro P2X7R Antagonistic Activity of Quinoline-Carboxamide Analogues This table is interactive. You can sort and filter the data.

| Compound ID | Description/Substituents | Assay | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3e | Quinoline-carboxamide derivative | Ca²⁺ mobilization in h-P2X7R-MCF-7 cells | 0.890 | nih.gov |

| 1d | Pyrazine-carboxamide derivative | Ca²⁺ mobilization in h-P2X7R-MCF-7 cells | 0.682 | nih.gov |

| 1e | Pyrazine-carboxamide derivative | Ca²⁺ mobilization in h-P2X7R-MCF-7 cells | 0.457 | nih.gov |

IC₅₀: The half maximal inhibitory concentration.

Other Investigated Biological Activities

Neuroprotective Effects

The quinoline scaffold is recognized for its potential in developing agents for neurodegenerative diseases. nih.gov Computational studies have explored quinoline derivatives as multifunctional agents with neuroprotective properties. nih.govresearchgate.net These in silico models predict that certain derivatives could act as inhibitors of key enzymes involved in the pathology of neurodegeneration, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govresearchgate.net The neuroprotective potential of this class of compounds is also linked to their antioxidant capabilities, which help mitigate the oxidative stress implicated in neuronal cell death. nih.govmdpi.com Furthermore, the immunomodulatory drug Laquinimod, a quinoline-3-carboxamide, has been shown to modulate central nervous system autoimmunity in animal models, suggesting a mechanism that could be protective in neuroinflammatory conditions. nih.gov

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Analogues of quinoline-3-carboxamide have been designed and synthesized as inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govresearchgate.net CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy to raise HDL cholesterol levels. researchgate.net

In vitro radioisotope-based assays have confirmed that novel quinoline-3-carboxamide derivatives can effectively inhibit CETP activity. nih.govresearchgate.net Structure-activity relationship studies have shown that substitutions at the 6 and 7 positions of the quinoline ring are crucial for activity. nih.govresearchgate.net Specifically, compounds featuring a 6-benzyloxy-7-methoxy substitution pattern demonstrated superior inhibitory activity compared to analogues with a 6-phenyl group. nih.govresearchgate.net Within this series, compounds with an aryl group on the 3-carboxamide nitrogen showed higher potency than their alkyl counterparts. nih.gov

Table 2: In Vitro CETP Inhibitory Activity of Quinoline-3-Carboxamide Analogues This table is interactive. You can sort and filter the data.

| Compound ID | Key Structural Features | CETP Inhibitory Rate (%) | Source |

|---|---|---|---|

| 11 | 6-phenyl, N-benzyl | Moderate Activity | nih.govresearchgate.net |

| 14 | 6-phenyl, N-p-tolyl | Higher Activity than 11 | nih.govresearchgate.net |

| 17 | 6-phenyl, N-t-butyl | Lower Activity than 14 | nih.govresearchgate.net |

| 23 | 6-benzyloxy-7-methoxy, N-benzyl | 71.3 | nih.govresearchgate.net |

| 24 | 6-benzyloxy-7-methoxy, N-p-tolyl | 80.1 | nih.govresearchgate.net |

| 26 | 6-benzyloxy-7-methoxy, N-t-butyl | 80.1 | nih.govresearchgate.net |

Activity measured at a 10 μM concentration in a buffer assay.

Antioxidant Properties

The quinoline nucleus is a well-established scaffold for developing compounds with antioxidant properties. nih.govnih.gov Various 4-hydroxy-2-quinolinone-3-carboxamide analogues have been evaluated for their ability to scavenge superoxide (B77818) anion radicals in vitro. nih.gov These studies have revealed that the nature of the substituent on the carboxamide nitrogen is critical for antioxidant activity. nih.gov For instance, an N-phenyl carboxamide derivative with a p-fluoro-aniline moiety (compound 3s) exhibited 100% superoxide scavenging activity, while simple N-methyl derivatives showed weak activity. nih.gov The antioxidant effects are also demonstrated through other assays, such as the inhibition of lipid peroxidation and the decolorization of the ABTS radical cation. nih.gov

Table 3: In Vitro Superoxide Anion Radical Scavenging Activity of 4-Hydroxy-2-quinolinone-3-carboxamide Analogues This table is interactive. You can sort and filter the data.

| Compound ID | Key Structural Features | Scavenging Activity (%) | Source |

|---|---|---|---|

| 3a | N-methyl | 23.1 | nih.gov |

| 3b | N-phenyl with 3-carbon aliphatic chain | 84.6 | nih.gov |

| 3f | N-methyl with longer aliphatic chain | 66.6 | nih.gov |

| 3g | N-phenyl with p-hydroxyl group | 67.7 | nih.gov |

| 3m | N-phenyl with p-fluoro group | 94.0 | nih.gov |

| 3s | N-phenyl with p-fluoro group | 100 | nih.gov |

Structure Activity Relationship Sar Studies of 4 Phenoxy 2 Phenylquinoline 3 Carboxamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 4-phenoxy-2-phenylquinoline-3-carboxamide derivatives is highly sensitive to the nature and position of substituents on its three main components: the 4-phenoxy moiety, the 2-phenyl group, and the 3-carboxamide functionality.

The 4-phenoxy group plays a crucial role in anchoring the molecule to its biological target. Modifications to this part of the scaffold have been shown to significantly influence activity. For instance, in a series of 4-phenoxyquinoline derivatives investigated as c-Met kinase inhibitors, the nature of the substituent on the phenoxy ring was found to be a key determinant of potency. Studies have shown that the introduction of electron-withdrawing groups on the terminal phenyl rings can be beneficial for improving antitumor activity nih.gov.

In other related quinoline (B57606) structures, the substitution pattern on the phenoxy ring has been explored to modulate various pharmacological parameters. For example, in a study of 4-phenoxyquinoline-based compounds as Aurora kinase B relocation blockers, halogen substitutions on a distal ring of the core structure were investigated. A bromine substitution, in particular, resulted in a potent and orally bioavailable compound, highlighting the impact of even subtle electronic and steric changes in this region nih.gov. The following table summarizes the effects of various substitutions on the 4-phenoxy moiety.

Table 1: Impact of 4-Phenoxy Moiety Modifications on Biological Activity

| Substituent | Effect on Activity | Reference Compound Example |

|---|---|---|

| Halogens (F, Cl, Br, I) | Can improve drug metrics and binding affinity. Bromine substitution showed potent activity. | LXY18 nih.gov |

| Electron-withdrawing groups | Generally beneficial for improving antitumor activity in related c-Met inhibitors. | Not specified |

| Methoxy group (OMe) | In some cases, replacement of OMe with halogens improved the compound's properties. | LG182 nih.gov |

The 2-phenyl group is another critical component for tuning the biological activity of this scaffold. Its orientation and electronic properties can dictate the interaction with the target protein. In studies of structurally related 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors, substitutions on the 2-phenyl ring were found to have a profound effect on inhibitory potency nih.gov.

Specifically, it was observed that methyl and methoxy substitutions on the phenyl ring led to a reduction in HDAC inhibitory activity. Conversely, difluoride-substitution was found to be conducive to inhibitory activity nih.gov. In a separate study on 2-phenyl-quinoline-4-carboxylic acid derivatives with antibacterial activity, alterations of the amide side chains at the ortho-position of the 2-phenyl group led to varying effects on antibacterial efficacy. Furthermore, the length of these amide side chains was also shown to be a significant factor.

The table below illustrates the influence of substitutions on the 2-phenyl group.

Table 2: Influence of 2-Phenyl Group Variations on Biological Activity

| Substituent/Modification | Position | Effect on Activity | Compound Series |

|---|---|---|---|

| Methyl | Phenyl ring | Reduced inhibitory potency | HDAC inhibitors nih.gov |

| Methoxy | Phenyl ring | Reduced inhibitory potency | HDAC inhibitors nih.gov |

| Difluoride | Phenyl ring | Conducive to inhibitory activity | HDAC inhibitors nih.gov |

| Amide side chains | ortho-position | Varying effects on antibacterial activity | Antibacterial agents |

| Longer amide side chains | ortho-position | Stronger antibacterial activity | Antibacterial agents |

The 3-carboxamide group is a cornerstone of the this compound scaffold, often participating in crucial hydrogen bonding interactions within the binding site of target proteins. The amide or thioamide group is a characteristic feature of numerous biologically active compounds nih.govresearcher.liferesearchgate.net.

In the context of quinoline derivatives, the carboxamide moiety has been identified as a key pharmacophore. For instance, 2-phenylquinoline-4-carboxamide (B4668241) has been developed as a potent and selective antagonist for the human neurokinin-3 receptor scispace.com. The nature of the substituent on the amide nitrogen (N-substituent) can significantly impact activity. In a series of quinoline-2-carboxamides, a wide range of N-substituents, from simple alkyl and cycloalkyl groups to substituted phenyl rings, were investigated, revealing that both the lipophilicity and the electronic properties of the N-substituent are important for biological activity nih.gov.

Furthermore, in the development of P2X7R antagonists, quinoline-carboxamide derivatives showed that substitutions on the phenyl ring of the carboxamide moiety, such as -OCF3, -CF3, and -CH3, improved inhibitory potency nih.gov. The following table summarizes the significance of the 3-carboxamide functionality.

Table 3: Significance of 3-Carboxamide Functionality and its Derivatives

| Modification | Effect on Activity | Target/Activity |

|---|---|---|

| N-substitution | Lipophilicity and electronic properties of the substituent are crucial. | Various biological activities nih.gov |

| Phenyl ring substitutions on the amide | -OCF3, -CF3, and -CH3 improved inhibitory potency. | P2X7R antagonists nih.gov |

| Replacement with other functionalities | Generally, the carboxamide is a key interaction point. | General |

Role of Core Quinoline Ring System Substitutions on Efficacy and Selectivity

In the development of selective COX-2 inhibitors based on a 4-carboxyl quinoline scaffold, it was found that the presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring is important for inhibitory activity nih.gov. Similarly, for 2,4-disubstituted quinoline derivatives, the position of substitution on the quinoline ring was found to be crucial for their antiproliferative activity.

The nature of the substituent on the quinoline ring also defines the biological profile of pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives, which share a common quinoline core mdpi.com. The table below provides examples of how substitutions on the quinoline ring affect biological activity.

Table 4: Role of Core Quinoline Ring System Substitutions

| Position of Substitution | Substituent Type | Effect on Activity | Compound Series |

|---|---|---|---|

| C-7 and C-8 | Lipophilic groups | Important for inhibitory activity | COX-2 inhibitors nih.gov |

| C-6 | Halogen (e.g., Chlorine) | Can influence cytotoxicity. | Anticancer agents |

| Various | General | Position of substitution is crucial for antiproliferative activity. | Anticancer agents |

Elucidation of Pharmacophores and Key Structural Features for Desired Biological Profiles

Pharmacophore modeling is a powerful tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups required for biological activity dovepress.comresearchgate.netnih.gov. For the this compound scaffold and its analogs, several key pharmacophoric features have been identified.

A typical pharmacophore model for this class of compounds includes:

A hydrogen bond acceptor: The nitrogen atom of the quinoline ring often acts as a hydrogen bond acceptor.

A hydrogen bond donor and acceptor: The carboxamide group at the 3-position provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are critical for interaction with target proteins.

Aromatic/hydrophobic regions: The 2-phenyl and 4-phenoxy rings provide essential hydrophobic and aromatic interactions that contribute to binding affinity.

In a study of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as CB2 cannabinoid receptor agonists, molecular modeling studies showed that the active compounds interact with the receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions. The presence of an aliphatic or aromatic carboxamide group at position 3 and an alkyl or benzyl group at position 1 were identified as important structural requirements.

The elucidation of these pharmacophoric features provides a rational basis for the design of new derivatives with improved potency and selectivity. By understanding the key molecular interactions that govern biological activity, medicinal chemists can strategically modify the this compound scaffold to develop novel therapeutic agents.

Computational and in Silico Approaches in 4 Phenoxy 2 Phenylquinoline 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates like 4-phenoxy-2-phenylquinoline-3-carboxamide and its analogues with various biological targets.

Molecular docking studies have explored the interaction of quinoline (B57606) carboxamide derivatives with several key enzyme active sites implicated in cancer, bacterial infections, and viral diseases. These simulations provide insights into the binding energy and specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Tubulin Colchicine-Binding Site: The colchicine-binding site on tubulin is a well-established target for anticancer agents that disrupt microtubule dynamics. nih.govmdpi.com Docking studies of 2-aryl-4-amide-quinoline derivatives show they fit well within the colchicine-binding site. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions. For instance, some derivatives form hydrogen bonds with residues like Asn101, which is considered essential for their antitumor activity. nih.gov Other critical interactions can occur with residues such as CYS 241. researchgate.net The ability of these compounds to bind to this site explains their mechanism of inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibiotics. researchgate.net Molecular docking of quinoline derivatives into the active site of S. aureus DNA gyrase has been performed to predict their antibacterial potential. nih.gov Studies on similar N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides revealed that the 4-hydroxy-2-quinolone fragment is crucial for binding to the ATPase domain of Gyrase B (GyrB). nih.gov Key interactions include hydrogen bonds with specific amino acid residues that stabilize the complex, suggesting a mechanism for their antibacterial action. researchgate.netnih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes involved in gene expression regulation, and their inhibition is a key strategy in cancer therapy. nih.govfrontiersin.org While direct docking studies on this compound are not specified, research on structurally related 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors provides valuable insights. nih.govfrontiersin.org These studies show that the quinoline scaffold can act as a "cap group," forming hydrophobic interactions with residues at the opening of the HDAC active site. nih.govfrontiersin.org This interaction is critical for the inhibitory activity and selectivity of the compounds, with some derivatives showing selectivity for HDAC3. nih.govfrontiersin.org

P2X7 Receptor (P2X7R): The P2X7 receptor is an ATP-gated ion channel involved in inflammation and cancer. researchgate.netnih.gov Molecular modeling of quinoline-carboxamide derivatives has been used to study their antagonist activity against P2X7R. nih.govnih.gov Docking studies indicate that these compounds can bind to an allosteric site on the receptor, leading to its inhibition. researchgate.net The binding affinity is influenced by various substitutions on the phenyl ring of the carboxamide moiety. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. nih.goveuropeanreview.org Computational screening of phenylamino-phenoxy-quinoline derivatives has shown their potential to bind to the Mpro active site. nih.govnih.gov Docking simulations revealed that these compounds can form hydrogen bonds and π-π stacking interactions within the substrate-binding pocket, with binding energies ranging from -7.06 to -10.61 kcal/mol. nih.govnih.gov

Interactive Data Table: Molecular Docking of Quinoline Carboxamide Derivatives

| Target Enzyme | PDB Code (Example) | Key Interactions Observed | Interacting Residues (Examples) | Reference |

|---|---|---|---|---|

| Tubulin | 1SA0 | Hydrogen Bonding, Hydrophobic Interactions | Asn101, CYS 241, LYS 254, THR 179 | nih.govresearchgate.netnih.gov |

| DNA Gyrase | 4DUH | Hydrogen Bonding, Short Contacts | Glu58, Arg84, Arg144 | nih.govuomustansiriyah.edu.iq |

| HDACs | N/A | Hydrophobic Interactions (Cap Group) | Residues in the active site channel | nih.govfrontiersin.org |

| P2X7R | N/A | Allosteric Binding | N/A | researchgate.netnih.govnih.gov |

| SARS-CoV-2 Mpro | 7C8U, 7D3I | Hydrogen Bonding, π-π Stacking | HIS41, GLY143, CYS145, GLU166, GLN192 | nih.goveuropeanreview.orgnih.govresearchgate.netresearchgate.net |

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for recognizing and binding the ligand.

For SARS-CoV-2 Mpro , studies on related quinoline derivatives have identified interactions with the catalytic dyad residues. Key amino acids involved in hydrogen bonding and π-π stacking include HIS41, GLU166, and GLN192, which are related to the proteolytic cleavage mechanism. nih.govnih.gov Other studies have highlighted interactions with GLY143, SER144, and CYS145. researchgate.net

In the tubulin colchicine-binding site , the hydroxymethyl group of one analogue was found to form a hydrogen bond with Asn101, significantly enhancing binding affinity. nih.gov Other important residues identified in the binding of similar carboxamides include LYS 254 and THR 179. nih.gov

Regarding DNA gyrase , the 4-hydroxy-2-quinolone fragment of related inhibitors forms crucial hydrogen bonds with Arg144, Glu58, and Arg84 in the ATP binding site of S. aureus GyrB. nih.gov These interactions are considered essential for the inhibition of the enzyme. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov This model can then be used as a 3D query to screen large compound databases (virtual screening) to find novel molecules with the potential for similar biological activity. nih.govnih.gov

For scaffolds related to quinoline carboxamides, pharmacophore models have been developed based on their interactions within the target's active site. mdpi.comresearchgate.net For example, a pharmacophore model for PI3Kα inhibitors was generated, highlighting key features required for binding. mdpi.com This model, once validated, can be used to screen libraries of compounds to identify new potential inhibitors that fit the required spatial and chemical criteria. The hit compounds from virtual screening are then subjected to further analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the selection of candidates for synthesis and biological testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in structural properties (descriptors) affect activity, QSAR models can predict the activity of new, unsynthesized compounds.

In the context of this compound research, Structure-Activity Relationship (SAR) studies are often a precursor to QSAR. nih.gov SAR analyses have been conducted on various quinoline carboxamide derivatives to understand the impact of different substituents on their biological effects. nih.govnih.gov For example, in P2X7R antagonists, substitutions on the phenyl ring of the carboxamide were found to significantly influence inhibitory potency, with electronegative groups like fluoro, chloro, and iodo enhancing affinity. nih.gov Similarly, for HDAC inhibitors, different cap groups and zinc-binding groups (ZBGs) were evaluated to establish a clear SAR. nih.govfrontiersin.org

These qualitative SAR findings can be translated into quantitative models. 3D-QSAR studies, for instance, have been applied to related inhibitor classes to correlate their 3D structural features with their tubulin polymerization inhibitory activity. researchgate.net Such models provide predictive power and offer a rational basis for designing next-generation derivatives with improved potency and selectivity.

Future Research Directions and Broader Academic Implications of 4 Phenoxy 2 Phenylquinoline 3 Carboxamide

Design and Synthesis of Advanced Analogues for Enhanced Potency and Selectivity

The development of advanced analogues of 4-Phenoxy-2-phenylquinoline-3-carboxamide is a key avenue for future research, aiming to enhance its therapeutic potential. The core strategy revolves around systematic structural modifications to improve potency against specific biological targets while minimizing off-target effects, thereby increasing selectivity.

Key Synthetic Strategies:

The synthesis of quinoline-3-carboxamide (B1254982) derivatives often involves multi-step reaction sequences. A common approach starts with the synthesis of a quinoline-3-carboxylic acid core, which is then coupled with an appropriate amine to form the carboxamide moiety. For this compound analogues, this would involve:

Synthesis of the Quinoline (B57606) Core: Methods like the Pfitzinger or Doebner-von Miller reactions could be employed to construct the 2-phenylquinoline (B181262) nucleus.

Introduction of the Phenoxy Group: Nucleophilic aromatic substitution at the C4 position of a suitable quinoline precursor with phenol (B47542) or a substituted phenol would install the phenoxy moiety.

Amide Bond Formation: The final step would involve the coupling of the resulting 4-phenoxy-2-phenylquinoline-3-carboxylic acid with various amines to generate a library of carboxamide analogues.

Structure-Activity Relationship (SAR) Studies:

Future research will heavily rely on detailed SAR studies to guide the design of more potent and selective analogues. Based on findings from related quinoline carboxamides, key areas for modification include:

Substitutions on the Phenyl Ring at C2: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the 2-phenyl ring can significantly influence the compound's interaction with its biological target. For instance, in other quinoline-based inhibitors, such modifications have been shown to modulate activity against kinases like EGFR. nih.gov

Modifications of the Phenoxy Group at C4: Altering the electronic and steric properties of the phenoxy group, for example, by introducing electron-withdrawing or electron-donating groups on the phenyl ring, could enhance binding affinity and selectivity. Research on 4-phenoxyquinoline derivatives has shown that substitutions at this position can impact activity against targets like c-Met kinase. nih.govnih.gov

Diversity in the Carboxamide Moiety: The amide portion of the molecule is a critical site for modification. Introducing a wide range of aliphatic and aromatic amines can lead to derivatives with diverse biological profiles. This approach has been successful in optimizing the activity of other quinoline-3-carboxamides (B1200007). nih.govresearchgate.net

The following table outlines potential analogues and the rationale for their design:

| Analogue Type | Rationale for Synthesis | Potential Impact |

| Analogues with substituted 2-phenyl rings | To probe the binding pocket for additional interactions. | Enhanced potency and/or selectivity. |

| Analogues with substituted 4-phenoxy groups | To modulate electronic properties and solubility. | Improved pharmacokinetic properties. |

| Analogues with diverse carboxamide moieties | To explore new interactions and vector functionalities. | Altered target specificity and cellular uptake. |

Exploration of Novel Molecular Targets and Therapeutic Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, the broader class of quinoline carboxamides has been shown to interact with a range of important therapeutic targets. Future research should focus on screening this compound and its advanced analogues against a panel of clinically relevant targets to uncover novel therapeutic applications.

Potential Molecular Targets:

Protein Kinases: The quinoline scaffold is a well-known "hinge-binder" for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com Potential kinase targets for this compound and its derivatives include:

Ataxia Telangiectasia Mutated (ATM) Kinase: Inhibitors of ATM, a key player in the DNA damage response (DDR), can sensitize cancer cells to radiation and chemotherapy. nih.govbenthamdirect.comresearchgate.net The quinoline-3-carboxamide scaffold has been identified as a potential backbone for ATM inhibitors. nih.govbenthamdirect.com

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers. Quinoline derivatives have been developed as EGFR inhibitors. nih.gov

c-Met Kinase: This receptor tyrosine kinase is implicated in tumor growth and metastasis. Several 4-phenoxyquinoline derivatives have shown potent inhibitory activity against c-Met. nih.govnih.govnih.gov

Tubulin: The cytoskeleton is another attractive target for anticancer drug development. Some 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov This suggests that the this compound scaffold might also interact with tubulin.

Histone Deacetylases (HDACs): HDACs are epigenetic modulators that are promising targets for cancer therapy. Novel 2-phenylquinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors, suggesting a potential avenue for the corresponding carboxamides. nih.govfrontiersin.org

Exploring Therapeutic Pathways:

Beyond specific molecular targets, future studies should investigate the broader therapeutic pathways modulated by this compound. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to treatment. Such an approach could reveal unexpected mechanisms of action and open up new therapeutic possibilities, for instance, in immunomodulation or as antimicrobial agents. researchgate.netnih.govrsc.org

Strategies for Lead Optimization and Preclinical Development of Quinoline Carboxamide Scaffolds

Once promising lead compounds based on the this compound scaffold are identified, a rigorous process of lead optimization and preclinical development is necessary to advance them towards clinical application. creative-biostructure.comcriver.com

Lead Optimization:

The primary goal of lead optimization is to refine the properties of a lead compound to enhance its drug-like characteristics. creative-biostructure.com This involves a multi-parameter optimization process focusing on:

Potency and Selectivity: Iterative synthesis and screening of analogues to maximize on-target activity and minimize off-target effects.

Pharmacokinetics (ADME): Improving absorption, distribution, metabolism, and excretion properties. This includes enhancing solubility, metabolic stability, and oral bioavailability.

Toxicology: Early assessment of potential toxicity to filter out compounds with unfavorable safety profiles.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be invaluable in guiding the lead optimization process by predicting the potential effects of structural modifications. nih.gov

Preclinical Development:

Following successful lead optimization, the most promising candidate compound will enter preclinical development. This phase involves a series of in vitro and in vivo studies to gather the necessary data to support an Investigational New Drug (IND) application. Key studies in this phase include:

In vivo Efficacy Studies: Evaluating the therapeutic effect of the compound in relevant animal models of disease.

Safety Pharmacology: Assessing the effects of the compound on major physiological systems (cardiovascular, respiratory, and central nervous systems).

Toxicology Studies: Comprehensive studies to determine the safety profile of the compound, including single-dose and repeated-dose toxicity studies in at least two animal species.

Formulation Development: Developing a stable and bioavailable formulation for clinical administration.

The successful navigation of these preclinical hurdles is essential for the translation of a promising chemical entity like this compound from a laboratory curiosity to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Phenoxy-2-phenylquinoline-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with a quinoline-3-carboxamide core. Introduce phenoxy and phenyl groups via Suzuki-Miyaura coupling or Ullmann-type reactions, as demonstrated in analogous quinoline syntheses .

- Step 2 : Optimize yields by varying catalysts (e.g., Pd/Cu systems), solvents (DMF or THF), and temperatures (80–120°C). Use Design of Experiments (DoE) to identify critical parameters .

- Step 3 : Monitor reaction progress via HPLC (≥95% purity threshold) and characterize intermediates using H/C NMR .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer :

- Step 1 : Use X-ray crystallography for definitive structural confirmation, especially if NMR data show ambiguity (e.g., overlapping aromatic signals) .

- Step 2 : Validate purity via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

- Step 3 : Cross-reference spectroscopic data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve contradictions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Step 1 : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., kinase enzymes or GPCRs). Use crystal structures from the PDB .

- Step 2 : Apply Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., phenoxy vs. phenyl groups) with activity .

- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) and refine models iteratively .

Q. What strategies resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies under varied pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation via HPLC-MS .

- Step 2 : Use Hansen Solubility Parameters (HSPs) to identify optimal solvents. Test binary solvent systems (e.g., DMSO/water) to enhance solubility .

- Step 3 : Apply multivariate analysis to distinguish experimental artifacts (e.g., impurities) from intrinsic instability .

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Step 1 : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .

- Step 2 : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

- Step 3 : Apply green chemistry principles (e.g., solvent recycling, catalytic systems) to improve sustainability and cost-efficiency .

Q. What experimental designs are critical for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize a focused library of analogs (e.g., varying substituents on the phenoxy or phenyl groups) using parallel synthesis techniques .

- Step 2 : Apply factorial design to test combinations of structural modifications and assess additive/synergistic effects on bioactivity .

- Step 3 : Use cluster analysis (e.g., PCA) to identify key structural features driving activity, enabling rational drug design .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

- Methodological Answer :

- Step 1 : Re-optimize computational models (e.g., DFT functionals or basis sets) to better match experimental conditions (e.g., solvent effects) .

- Step 2 : Validate intermediates via trapping experiments (e.g., using radical scavengers) or isotopic labeling to track reaction pathways .

- Step 3 : Publish negative results and contradictory data to improve community-wide model accuracy .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Step 1 : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/LC values. Use nonlinear regression tools (e.g., GraphPad Prism) .

- Step 2 : Apply ANOVA to compare toxicity across derivatives, adjusting for multiple comparisons (e.g., Bonferroni correction) .

- Step 3 : Share raw datasets in public repositories (e.g., ChEMBL) to enable meta-analyses .

Ethical and Compliance Considerations

Q. What protocols ensure compliance with safety regulations during handling and disposal?

- Methodological Answer :

- Step 1 : Follow OSHA guidelines for PPE (gloves, lab coats, goggles) and fume hood use during synthesis .

- Step 2 : Neutralize waste using approved methods (e.g., incineration for halogenated byproducts) .

- Step 3 : Document safety audits and incident reports in alignment with institutional review boards (IRBs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.